4,4,4-Trifluoro-3-oxobutanenitrile

Description

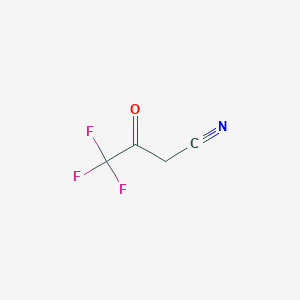

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNQEPVYJCVARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551094 | |

| Record name | 4,4,4-Trifluoro-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-68-9 | |

| Record name | 4,4,4-Trifluoro-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-3-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile: Synthesis, Reactivity, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, a versatile fluorinated building block, holds significant potential in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications as an anticancer and antifungal agent. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as trifluoroacetoacetonitrile, is a synthetic chemical with the molecular formula C₄H₂F₃NO.[1] It is characterized by the presence of a trifluoromethyl group, a ketone, and a nitrile functional group, which contribute to its unique reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 110234-68-9 | [1] |

| Molecular Formula | C₄H₂F₃NO | [1] |

| Molecular Weight | 137.06 g/mol | |

| Appearance | White powder or liquid | [2][3] |

| Density | 1.351 g/cm³ | |

| Boiling Point | 99.856 °C at 760 mmHg | |

| Flash Point | 14.193 °C | |

| Solubility in Water | Limited | [2] |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., acetone) | [2] |

| SMILES | C(C#N)C(=O)C(F)(F)F | [1] |

| InChIKey | RDNQEPVYJCVARF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724).[4][5] This reaction involves the formation of a new carbon-carbon bond between the enolate of acetonitrile and the carbonyl carbon of ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Sodium hydride (NaH) or other strong, non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Stirring and cooling equipment

-

Reagents for workup and purification (e.g., dilute acid, organic solvents, silica (B1680970) gel)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of acetonitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the acetonitrile enolate.

-

A solution of ethyl trifluoroacetate in anhydrous THF is then added dropwise to the reaction mixture, again keeping the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Note: The use of a strong, non-nucleophilic base is crucial to favor the Claisen condensation over competing reactions. The reaction should be performed under strictly anhydrous conditions as the enolate is highly reactive towards water.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The presence of multiple reactive functional groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyrimidines.[6][7]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of this compound with hydrazine (B178648) derivatives provides a straightforward route to 3-trifluoromethyl-5-aminopyrazoles.[6][8]

Experimental Protocol: Pyrazole (B372694) Synthesis

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) or a substituted hydrazine

-

Ethanol (B145695) or another suitable solvent

-

Reflux apparatus

-

Stirring and heating equipment

Procedure:

-

A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine hydrate (or a substituted hydrazine) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Caption: Synthesis of pyrazoles from this compound.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Condensation of this compound with guanidine (B92328) furnishes 2-amino-4-trifluoromethyl-6-aminopyrimidine.[7]

Experimental Protocol: Pyrimidine (B1678525) Synthesis

Materials:

-

This compound

-

Guanidine hydrochloride

-

A base (e.g., sodium ethoxide)

-

Ethanol

-

Reflux apparatus

-

Stirring and heating equipment

Procedure:

-

Guanidine is typically generated in situ from guanidine hydrochloride by treatment with a base like sodium ethoxide in ethanol.

-

To this solution, this compound is added.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is neutralized, and the solvent is evaporated.

-

The solid residue is washed and purified by recrystallization to give the pyrimidine product.

Caption: Synthesis of pyrimidines from this compound.

Biological Activities and Potential Applications

This compound has emerged as a compound of interest in drug development due to its potential anticancer and antifungal properties.

Anticancer Activity

Reports suggest that this compound exhibits anticancer activity by inhibiting cell growth. The proposed mechanism involves the binding of the compound to DNA, which in turn prevents the production of proteins essential for cellular division. Further research is needed to fully elucidate the specific DNA binding sites and the downstream consequences of this interaction.

Caption: Proposed anticancer mechanism of this compound.

Antifungal Activity

The compound has also demonstrated inhibitory effects on fungal growth. The mechanism of its antifungal action is attributed to the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. Specifically, it is proposed to block the conversion of lanosterol (B1674476) to ergosterol, a key step catalyzed by the enzyme lanosterol 14-alpha-demethylase (CYP51).[9] This disruption of ergosterol biosynthesis leads to a compromised fungal cell membrane and ultimately inhibits fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[2]

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of fluorinated heterocyclic compounds. Its demonstrated anticancer and antifungal activities make it a compelling lead compound for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, aiming to facilitate its application in research and development.

References

- 1. This compound | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data [nj-finechem.com]

- 3. 110234-68-9|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chim.it [chim.it]

- 7. bu.edu.eg [bu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of 4,4,4-Trifluoro-3-oxobutanenitrile. This fluorinated organic compound is a versatile building block in medicinal chemistry and drug development, exhibiting potential as an anti-cancer and anti-fungal agent. This document summarizes its known physicochemical properties, offers insights into its handling and safety, and explores its purported mechanisms of action. All quantitative data is presented in structured tables, and a proposed logical workflow for its synthesis is provided.

Chemical and Physical Properties

This compound, also known as trifluoroacetoacetonitrile, is a ketone and a nitrile functionalized compound. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂F₃NO | [1] |

| Molecular Weight | 137.06 g/mol | [1] |

| CAS Number | 110234-68-9 | [1] |

| IUPAC Name | This compound | [1] |

| Density | 1.351 g/cm³ | [2] |

| Boiling Point | 99.856 °C at 760 mmHg | [2] |

| Flash Point | 14.193 °C | [2] |

| Appearance | White powder | [3] |

| Solubility | Limited solubility in water. Likely soluble in polar organic solvents. |

Synthesis and Reactivity

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on standard organic chemistry principles.

This proposed synthesis involves the base-catalyzed condensation of an ester (ethyl trifluoroacetate) with a compound containing an acidic proton (acetonitrile) to form a β-keto nitrile. The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the methylene (B1212753) group adjacent to the nitrile and carbonyl groups. It can participate in various reactions such as aldol (B89426) condensations, Michael additions, and heterocycle formations.

Spectroscopic Data

While specific spectral data from verified sources are limited in the public domain, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[4] Researchers are advised to obtain certificates of analysis from commercial suppliers for detailed spectroscopic information.

Biological Activity and Potential Applications

This compound has been identified as a compound with potential therapeutic applications, specifically as an anti-cancer and anti-fungal agent.

Anti-Cancer Activity

The proposed mechanism of its anti-cancer activity involves the inhibition of cellular growth by binding to DNA, which in turn prevents the production of proteins necessary for cell division. This suggests a mechanism that disrupts the cell cycle, a common strategy for many cytotoxic cancer drugs.

Anti-Fungal Activity

As an anti-fungal agent, it is suggested to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. By blocking the conversion of lanosterol (B1674476) to ergosterol, it compromises the integrity of the fungal cell membrane, leading to cell death.

Proposed Mechanism of Action Workflow

The following diagram illustrates the logical flow of the proposed biological mechanisms of action.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source |

| Hazard | H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] | |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H332 | Harmful if inhaled | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new therapeutic agents. Its synthesis, while not explicitly detailed in readily available literature, can be approached through established organic chemistry reactions. The preliminary data on its anti-cancer and anti-fungal activities warrant further investigation to elucidate the precise molecular mechanisms and to explore its full therapeutic potential. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Future studies should focus on obtaining detailed spectroscopic characterization, optimizing its synthesis, and conducting in-depth biological evaluations to validate its proposed mechanisms of action.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. Its unique molecular structure, featuring a reactive β-keto-nitrile moiety and a trifluoromethyl group, imparts distinct chemical properties that make it a valuable building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key chemical characteristics of this compound, including its prominent keto-enol tautomerism. While detailed experimental protocols and specific biological pathway interactions are not extensively documented in publicly accessible literature, this guide consolidates available data to serve as a foundational resource.

Molecular Structure and Identification

This compound is a four-carbon compound characterized by a nitrile group (-C≡N), a ketone functional group (C=O), and a terminal trifluoromethyl group (-CF₃). The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-methylene protons.

The canonical chemical structure can be represented by the following diagram.

In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-oxobutanenitrile, a key fluorinated building block in synthetic chemistry. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and its spectral characterization.

Chemical Identifiers and Physicochemical Properties

This compound, also known as trifluoroacetoacetonitrile, is a valuable reagent in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules. The primary identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 110234-68-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₂F₃NO |

| PubChem CID | 13843540 |

| EC Number | 815-872-5 |

| InChI | InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2 |

| InChIKey | RDNQEPVYJCVARF-UHFFFAOYSA-N |

| SMILES | C(C#N)C(=O)C(F)(F)F |

| Synonyms | 4,4,4-Trifluoro-3-oxobutyronitrile, Trifluoroacetoacetonitrile, Butanenitrile, 4,4,4-trifluoro-3-oxo- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 137.06 g/mol | [1] |

| Appearance | White powder | [2] |

| Density | 1.351 g/cm³ | [3] |

| Boiling Point | 99.856 °C at 760 mmHg | [3] |

| Flash Point | 14.193 °C | [3] |

| Refractive Index | 1.335 | [3] |

| Vapor Pressure | 37.601 mmHg at 25°C | [3] |

Experimental Protocol: Synthesis via Claisen Condensation

The synthesis of this compound is effectively achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and acetonitrile (B52724), using a strong base such as sodium hydride.[4] This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[5]

Reaction:

Ethyl trifluoroacetate + Acetonitrile → this compound

Materials and Reagents:

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry toluene

-

Hydrochloric acid (concentrated)

-

Water

-

Sodium sulfate (B86663) (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reaction Setup: To the flask, add a suspension of sodium hydride (2 moles) in anhydrous diethyl ether or THF.

-

Addition of Reactants: A mixture of ethyl trifluoroacetate (1 mole) and acetonitrile (1 mole) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the evolution of hydrogen gas ceases.

-

Work-up:

-

The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of water.

-

The resulting solution is acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | ~4.0 | s | - | -CH₂- |

| ¹³C | CDCl₃ | ~180 (q) | q | ~35 | C=O |

| ¹³C | CDCl₃ | ~115 (q) | q | ~280 | -CF₃ |

| ¹³C | CDCl₃ | ~112 | s | - | -CN |

| ¹³C | CDCl₃ | ~45 | s | - | -CH₂- |

| ¹⁹F | CDCl₃ | ~-78 | s | - | -CF₃ |

Table 4: Predicted IR and Mass Spectrometry Data for this compound

| Spectroscopy | Feature | Value |

| IR (Infrared) | C≡N stretch | ~2260 cm⁻¹ |

| IR (Infrared) | C=O stretch | ~1750 cm⁻¹ |

| IR (Infrared) | C-F stretch | ~1100-1300 cm⁻¹ |

| MS (Mass Spectrometry) | Molecular Ion [M]⁺ | m/z 137 |

| MS (Mass Spectrometry) | [M-CF₃]⁺ | m/z 68 |

References

- 1. This compound | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.110234-68-9 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. This compound | 110234-68-9 [chemnet.com]

- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 5. Claisen Condensation [organic-chemistry.org]

In-Depth Technical Guide: The Mechanism of Action of 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, a small molecule featuring a reactive trifluoromethylketone and a nitrile group, is emerging as a compound of interest in biochemical and pharmacological research. While specific, in-depth studies on this particular molecule are limited in publicly available literature, its structural motifs suggest a potent mechanism of action as an enzyme inhibitor. This guide synthesizes the current understanding of its likely biochemical interactions, drawing parallels from closely related trifluoromethylketone-containing compounds. The primary proposed mechanism centers on the covalent inhibition of serine and cysteine hydrolases, with a particular focus on carboxylesterases. This document provides a detailed overview of the core mechanism, a summary of the expected quantitative inhibitory data, and representative experimental protocols for assessing its activity.

Core Mechanism of Action: Covalent Inhibition of Hydrolases

The primary mechanism of action for this compound is predicated on the electrophilic nature of its trifluoromethylketone group. This functional group renders the carbonyl carbon highly susceptible to nucleophilic attack by residues within the active sites of various enzymes, particularly serine and cysteine hydrolases.

1.1. Transition-State Analogue Inhibition:

Trifluoromethylketones are well-established as transition-state analogue inhibitors of serine and cysteine proteases and esterases. The enzymatic hydrolysis of ester or amide bonds proceeds through a tetrahedral intermediate. The geometry and charge distribution of the hydrated form of the trifluoromethylketone, a stable gem-diol, closely mimics this transient, high-energy transition state.

The proposed mechanism involves the following steps:

-

Binding: The inhibitor, this compound, binds to the active site of the target enzyme.

-

Nucleophilic Attack: The catalytic serine or cysteine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the trifluoromethylketone.

-

Hemiketal/Hemithioketal Formation: This attack results in the formation of a stable, covalent hemiketal (with serine) or hemithioketal (with cysteine) adduct.

-

Inhibition: The formation of this stable covalent adduct effectively sequesters the enzyme, preventing it from binding and processing its natural substrate, thus leading to potent inhibition.

This type of inhibition is often characterized by a slow-binding, tight-binding kinetic profile.

1.2. Potential for Covalent Modification by the Nitrile Group:

While the trifluoromethylketone is the primary driver of inhibition for this class of compounds, the nitrile "warhead" also has the potential to form covalent adducts with nucleophilic residues, particularly cysteine, through the formation of a thioimidate. This dual functionality could contribute to its overall inhibitory profile and target spectrum.

Quantitative Data on Inhibitory Activity

For context, a summary of expected data presentation is provided in the table below. Researchers obtaining novel data on this compound are encouraged to structure their findings similarly for clarity and comparability.

| Target Enzyme | Inhibitor | Assay Type | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| e.g., Human Carboxylesterase 1 (hCE1) | This compound | [Specify Assay] | [Data] | [Data] | [e.g., Slow, Tight-Binding] | [Citation] |

| e.g., Cysteine Protease | This compound | [Specify Assay] | [Data] | [Data] | [e.g., Reversible Covalent] | [Citation] |

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly published. However, standard enzymatic assays for determining the inhibitory potential of compounds against hydrolases can be readily adapted. Below is a representative protocol for a carboxylesterase inhibition assay.

3.1. General Carboxylesterase Inhibition Assay Protocol

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.

Materials:

-

Recombinant human carboxylesterase (e.g., hCE1 or hCE2)

-

Substrate: p-nitrophenyl acetate (B1210297) (pNPA) or a fluorogenic substrate

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the stock solution of the carboxylesterase in assay buffer to the desired working concentration.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the inhibitor dilutions to the respective wells.

-

Add the enzyme solution to all wells except the negative control (substrate blank).

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for potential slow-binding inhibition.

-

-

Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance (for pNPA) or fluorescence at the appropriate wavelength over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

-

Signaling Pathways and Cellular Effects

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. One vendor source mentions its use as an anti-cancer agent that binds to DNA; however, this claim lacks substantiation in peer-reviewed studies.

Given its likely activity as a carboxylesterase inhibitor, its effects on cellular signaling would likely be indirect and dependent on the role of the inhibited esterases in specific cellular contexts. For instance, carboxylesterases are involved in the metabolism of various endogenous esters and xenobiotics, including some signaling molecules and prodrugs. Inhibition of these enzymes could, therefore, alter the cellular concentrations of these molecules, leading to downstream effects on signaling cascades. Further research is required to elucidate any such connections.

Visualizations

To aid in the understanding of the proposed mechanisms and workflows, the following diagrams are provided.

Caption: Proposed mechanism of covalent inhibition by this compound.

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a molecule with significant potential as a tool compound for studying hydrolase activity and as a lead structure for drug development. Its trifluoromethylketone moiety strongly suggests a mechanism of action involving covalent, transition-state analogue inhibition of serine and cysteine hydrolases. While direct experimental evidence for this specific compound is currently lacking in the public domain, the established reactivity of this chemical class provides a solid foundation for future research.

Key future research directions should include:

-

Target Identification: Unbiased screening efforts, such as activity-based protein profiling (ABPP), to identify the specific cellular targets of this compound.

-

Quantitative Inhibition Studies: Determination of IC50 and Ki values against a panel of purified hydrolases to establish its potency and selectivity.

-

Structural Biology: Co-crystallization of the compound with its primary targets to confirm the covalent binding mode and provide insights for structure-activity relationship (SAR) studies.

-

Cellular and In Vivo Studies: Investigation of its effects on cellular signaling pathways and its efficacy and safety in preclinical models.

This technical guide provides a framework for understanding and investigating the mechanism of action of this compound. As new data emerges, this document can be updated to provide a more complete picture of its pharmacological profile.

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-oxobutanenitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its emerging role as an anticancer agent. Experimental protocols, spectroscopic data, and a discussion of its mechanism of action are presented to facilitate further research and development.

Introduction

This compound, also known as trifluoroacetoacetonitrile, is a trifluoromethyl-containing β-ketonitrile. The presence of the trifluoromethyl group imparts unique properties to the molecule, including high electronegativity, metabolic stability, and lipophilicity, making it an attractive building block in the design of novel pharmaceuticals and functional materials. Its versatile chemical structure, featuring both a reactive nitrile and a keto group, allows for a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds. Recent studies have highlighted its potential as an anticancer and antifungal agent, although the precise mechanisms of action are still under investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₂F₃NO |

| Molecular Weight | 137.06 g/mol |

| CAS Number | 110234-68-9 |

| Appearance | Powder |

| Density | 1.351 g/cm³ |

| Boiling Point | 99.856 °C at 760 mmHg |

| Flash Point | 14.193 °C |

| Refractive Index | 1.335 |

| Vapor Pressure | 37.601 mmHg at 25°C |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

General Reaction Scheme

A plausible synthetic pathway involves the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724), facilitated by a strong base such as sodium ethoxide or sodium hydride.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds, such as ethyl 4,4,4-trifluoroacetoacetate and 4-phenyl-3-oxobutanenitrile.[1] This protocol serves as a starting point for the synthesis of this compound.

Materials:

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or cyclohexane)

-

Acid for neutralization (e.g., dilute sulfuric acid or formic acid)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of sodium hydride in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Reaction: Acetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically 0-10 °C). The mixture is stirred for a period to allow for the formation of the acetonitrile anion.

-

Condensation: Ethyl trifluoroacetate is then added dropwise to the reaction mixture, maintaining the temperature below 20 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

-

Work-up: The reaction is quenched by the slow addition of a dilute acid solution at 0 °C to neutralize the excess base and the enolate product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, the expected spectroscopic data for this compound, based on its structure and data from analogous compounds, are presented below. Researchers should confirm these with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and nitrile groups. The chemical shift is expected to be in the range of 3.5-4.5 ppm. |

| ¹³C NMR | A signal for the trifluoromethyl carbon (-CF₃) exhibiting a quartet due to coupling with fluorine. A signal for the carbonyl carbon (C=O). A signal for the methylene carbon (-CH₂-). A signal for the nitrile carbon (-C≡N). |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A strong absorption band for the nitrile group (-C≡N) around 2250 cm⁻¹. A strong absorption band for the carbonyl group (C=O) around 1720-1740 cm⁻¹. C-F stretching bands in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (137.06 g/mol ). Fragmentation patterns corresponding to the loss of functional groups such as -CF₃ and -CN. |

Chemical Reactivity and Applications

The presence of both a ketone and a nitrile functional group makes this compound a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds.

Synthesis of Heterocyclic Compounds

β-Ketonitriles are well-established precursors for the synthesis of various heterocycles, including pyrazoles, pyridines, and pyrimidines.[2][3][4][5] The reaction typically involves condensation with dinucleophilic reagents.

Caption: Synthesis of heterocycles from this compound.

Potential as an Anticancer Agent

There is emerging evidence suggesting that this compound possesses anticancer properties. While the exact mechanism of action is not yet fully elucidated, preliminary information suggests that it may induce apoptosis in cancer cells.

5.2.1. Proposed Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[6][7][8] Many chemotherapeutic agents exert their effects by triggering apoptotic pathways. The proposed mechanism for this compound may involve the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This proposed pathway involves the compound inducing mitochondrial stress, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell and apoptotic cell death.[9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via Claisen condensation is a feasible and scalable approach. The compound's reactivity makes it a key intermediate for the preparation of a variety of trifluoromethyl-containing heterocyclic compounds. Furthermore, its emerging role as a potential anticancer agent warrants further investigation into its precise mechanism of action and its efficacy in various cancer models. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

- 1. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. chim.it [chim.it]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unveiling the First Synthesis of a Key Fluorinated Building Block: A Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

For Immediate Release

A deep dive into the historical synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile, a pivotal precursor in medicinal chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of its seminal preparation, including detailed experimental protocols and key quantitative data.

The journey of many modern pharmaceuticals and advanced materials is built upon the discovery and synthesis of unique chemical building blocks. One such molecule, this compound, also known as trifluoroacetoacetonitrile, has emerged as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active agents. Its trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and bioavailability. This technical guide illuminates the historical first synthesis of this important compound, providing a foundational understanding for researchers in the field.

The Genesis: A Novel Synthesis in the Mid-1980s

The first documented synthesis of this compound was reported by A. Campagnaro and G. Caporiccio in a 1986 publication in the Journal of Fluorine Chemistry. Their work detailed a straightforward and efficient method for the preparation of this trifluoromethylated β-ketonitrile, a class of compounds that were, at the time, not readily accessible.

The synthesis involved the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724) in the presence of a strong base, sodium ethoxide. This reaction elegantly combines a readily available fluorinated ester with a simple nitrile to construct the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the original synthesis by Campagnaro and Caporiccio.

| Parameter | Value |

| Yield | 75% |

| Boiling Point | 85-86 °C |

| ¹H NMR (CDCl₃, δ ppm) | 3.8 (s, 2H) |

| ¹⁹F NMR (CDCl₃, δ ppm) | -76.5 (s) |

Experimental Protocol: The Original Method

The following is a detailed experimental protocol based on the seminal work of Campagnaro and Caporiccio.

Materials:

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (10%)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol (B145695), followed by the removal of excess ethanol under reduced pressure.

-

The freshly prepared sodium ethoxide is suspended in anhydrous diethyl ether in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

-

A mixture of ethyl trifluoroacetate and acetonitrile is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure the completion of the condensation.

-

The reaction mixture is then cooled in an ice bath, and the resulting sodium salt of this compound is precipitated.

-

The precipitate is collected by filtration and then dissolved in water.

-

The aqueous solution is acidified with 10% hydrochloric acid to liberate the free β-ketonitrile.

-

The product is extracted with diethyl ether.

-

The ethereal extract is dried over anhydrous sodium sulfate and the solvent is removed by distillation.

-

The crude product is then purified by fractional distillation to afford pure this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the historical synthesis of this compound.

Caption: Logical workflow of the first synthesis of this compound.

This foundational work by Campagnaro and Caporiccio opened the door for the wider availability and application of this compound. The simplicity and efficiency of their method laid the groundwork for future advancements in the synthesis of fluorinated compounds, which continue to play a critical role in the development of new medicines and materials.

An In-depth Technical Guide to the Material Safety of 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4,4,4-Trifluoro-3-oxobutanenitrile (CAS No. 110234-68-9), a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, associated hazards, and essential safety protocols for handling, storage, and emergency response.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₃NO | [1] |

| Molecular Weight | 137.06 g/mol | [1] |

| Appearance | Powder | [2] |

| Boiling Point | 99.856 °C at 760 mmHg | |

| Density | 1.351 g/cm³ | |

| Flash Point | 14.193 °C | |

| Vapor Pressure | 37.601 mmHg at 25°C | |

| Refractive Index | 1.335 | |

| Solubility in Water | Limited | [3] |

| Solubility in Organic Solvents | Likely soluble in polar organic solvents (e.g., acetone) | [3] |

| Stability | Stable under normal conditions. May react with strong acids, bases, or reducing agents. | [3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Section 3: Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before starting any experimental work. The following PPE is recommended:

-

Eye Protection: ANSI-compliant safety glasses with side shields are required. Chemical splash goggles should be worn when handling larger quantities.[5]

-

Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves.[6] Contaminated clothing should be removed and washed before reuse.[5]

-

Respiratory Protection: All handling of this chemical should be performed in a certified laboratory chemical fume hood.[5] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[7]

Handling and Storage

-

Handling: Avoid breathing dust, vapors, mist, or gas.[8][9] Do not get in eyes, on skin, or on clothing.[5][7] Wash hands thoroughly after handling.[4][5] Use only in a well-ventilated area.[4]

-

Storage: Store in a cool, dry, well-ventilated area.[3] Keep the container tightly closed.[3][4] Store locked up.[4] Keep away from heat, sparks, open flames, and hot surfaces.[3][8] The substance is incompatible with strong acids, strong bases, and strong reducing agents.[8]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

Caption: First aid procedures for exposure to this compound.

Spill Response

In the event of a spill, the following workflow should be initiated to ensure safe and effective cleanup.

Caption: Workflow for responding to a spill of this compound.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[8] Water spray may be used to cool closed containers.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, and hydrogen fluoride (B91410) may be produced.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Section 5: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains. Contaminated packaging should be disposed of in the same manner as the product.

This guide is intended to provide essential safety information for trained professionals. Always refer to the complete Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

References

- 1. This compound | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.110234-68-9 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data [nj-finechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

spectral data analysis of 4,4,4-Trifluoro-3-oxobutanenitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a nitrile, imparts specific reactivity and potential biological activity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | CH₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | C1 (CH₂) |

| Data not available | - | C2 (C=O) |

| Data not available | - | C3 (CF₃) |

| Data not available | - | C4 (CN) |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | CF₃ |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C≡N stretch |

| Data not available | - | C=O stretch |

| Data not available | - | C-F stretch |

| Data not available | - | C-H stretch |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment ions |

Interpretation of Spectral Data

¹H NMR Spectrum: The proton NMR spectrum is expected to show a singlet for the methylene (B1212753) (CH₂) protons. The chemical shift of this peak would be influenced by the adjacent electron-withdrawing carbonyl and nitrile groups, likely appearing in the downfield region.

¹³C NMR Spectrum: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methylene carbon, the carbonyl carbon, the trifluoromethyl carbon, and the nitrile carbon. The carbonyl carbon will appear at a significant downfield shift, characteristic of ketones. The trifluoromethyl carbon will show a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectrum: The fluorine NMR spectrum is anticipated to display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to a carbonyl.

IR Spectrum: The infrared spectrum will be characterized by strong absorption bands for the nitrile (C≡N) and carbonyl (C=O) stretching vibrations. The C≡N stretch typically appears in the region of 2200-2260 cm⁻¹, while the C=O stretch for a ketone is usually observed around 1700-1725 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected, typically in the 1000-1350 cm⁻¹ region.

Mass Spectrum: The mass spectrum will show the molecular ion peak ([M]⁺). The fragmentation pattern is expected to be influenced by the functional groups present. Common fragmentation pathways may include the loss of the trifluoromethyl radical (•CF₃), carbon monoxide (CO), and cleavage of the C-C bonds.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, if not already present in the solvent. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

-

¹H NMR Acquisition:

-

The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

The data is processed with Fourier transformation, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or higher.

-

Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

The spectrum is recorded on a spectrometer equipped with a fluorine probe, operating at a frequency appropriate for the field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

A spectral width appropriate for fluorinated compounds is selected, and the spectrum is referenced to an external standard (e.g., CFCl₃ at 0.00 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL to 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

For GC-MS, a suitable capillary column (e.g., a non-polar or medium-polarity column) is used with a temperature program to elute the compound.

-

In the ion source, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

Signaling Pathway and Logical Relationships

In the context of drug development, understanding how a compound like this compound might interact with biological systems is crucial. While specific signaling pathways are not yet elucidated for this compound, a hypothetical logical relationship for its preliminary assessment in a drug discovery context can be visualized.

Caption: Hypothetical logical flow in a drug discovery process involving the compound.

An In-depth Technical Guide on the Solubility Profile of 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluoro-3-oxobutanenitrile, a key building block in synthetic chemistry. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the following properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 110234-68-9[2]

-

Appearance: Solid or liquid[3]

-

Boiling Point: ~99.9°C at 760 mmHg (Predicted)[4]

-

Density: 1.351 g/cm³[2]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published in readily available literature, its solubility can be predicted based on its chemical structure and the principle of "like dissolves like."[5][6][7] The molecule possesses both polar (nitrile and carbonyl groups) and non-polar (trifluoromethyl group) regions, suggesting a varied solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Name | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Limited solubility[8] | The presence of polar nitrile and carbonyl groups allows for some interaction with water, but the non-polar trifluoromethyl group limits overall solubility. |

| Acetone | Polar Aprotic | Likely soluble[8] | The polar nature of the nitrile and carbonyl groups suggests good interaction with polar aprotic solvents like acetone.[8] |

| Ethanol (B145695) | Polar Protic | Likely soluble | The hydroxyl group of ethanol can interact with the polar functionalities of the solute. |

| Dichloromethane | Non-polar | Likely soluble | The overall polarity of the molecule is moderate, allowing for solubility in less polar solvents. |

| Toluene | Non-polar | Moderately soluble | The trifluoromethyl group contributes to some non-polar character, allowing for some solubility. |

| Hexane (B92381) | Non-polar | Sparingly soluble | As a highly non-polar solvent, hexane is less likely to effectively solvate the polar parts of the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental methods are recommended.

A typical workflow for determining solubility involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the solute in the solution.

Caption: General workflow for experimental solubility determination.

The gravimetric method is a straightforward technique for determining solubility.[9]

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.[9]

-

Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure the solution is saturated.[9]

-

Separation: Filter the saturated solution to remove any undissolved solid.[10]

-

Analysis: Accurately weigh a portion of the clear filtrate.[9] Evaporate the solvent and weigh the remaining solid solute.[9][10]

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the corresponding mass or volume of the solvent.[9]

HPLC is a sensitive method for determining the solubility of compounds, especially for those with low solubility.[11][12]

-

Calibration: Prepare a series of standard solutions of this compound with known concentrations and generate a calibration curve by plotting HPLC peak area against concentration.[13][14]

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute a known volume of the saturated filtrate with a suitable solvent to a concentration within the range of the calibration curve.[15]

-

Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample.[13] Calculate the original concentration of the saturated solution by applying the dilution factor.

Logical Framework for Solvent Selection

The choice of solvent is critical for various applications. The following diagram illustrates a decision-making process for solvent selection.

Caption: Decision tree for solvent selection based on application.

Conclusion

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties. This dual nature results in a varied solubility profile across different solvent classes. For precise quantitative data, experimental determination using methods such as gravimetric analysis or HPLC is recommended. A systematic approach to solvent selection based on the intended application will ensure optimal performance in research, development, and manufacturing processes.

References

- 1. This compound | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 110234-68-9 [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data [nj-finechem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. improvedpharma.com [improvedpharma.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

A Technical Guide to the Theoretical and Computational Investigation of 4,4,4-Trifluoro-3-oxobutanenitrile

Disclaimer: As of late 2025, detailed theoretical and computational studies specifically focused on 4,4,4-Trifluoro-3-oxobutanenitrile are not extensively available in publicly accessible peer-reviewed literature. This guide, therefore, presents a framework for such a study, outlining established computational methodologies and presenting illustrative, hypothetical data that would be the target of such research. The experimental protocols are based on general and established methods for similar compounds. This document is intended to serve as a comprehensive template and guide for researchers and scientists in the field of drug development and computational chemistry.

Abstract

This compound is a fluorinated organic compound with potential applications in medicinal chemistry, including as an anticancer agent. The introduction of a trifluoromethyl group can significantly influence the electronic properties, metabolic stability, and binding affinity of a molecule. Understanding the conformational landscape, electronic structure, and reactivity of this molecule is crucial for the rational design of novel therapeutics. This technical guide outlines a comprehensive theoretical and computational approach to characterizing this compound, integrating quantum chemical calculations and molecular modeling techniques.

Molecular Properties and Computed Descriptors

The fundamental properties of this compound provide a baseline for all theoretical studies. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₃NO | PubChem[1] |

| Molecular Weight | 137.06 g/mol | PubChem[1] |

| CAS Number | 110234-68-9 | Biosynth |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C(C#N)C(=O)C(F)(F)F | PubChem[1] |

| InChI | InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2 | PubChem[1] |

Theoretical Background and Computational Methods

A thorough computational investigation of this compound would typically employ a multi-pronged approach, starting from the electronic structure and extending to its dynamic behavior.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this size.

The molecule's flexibility, primarily around the C-C single bonds, necessitates a conformational search to identify low-energy structures. A relaxed potential energy surface scan, varying the relevant dihedral angles, would be performed to identify all stable conformers.

For the lowest energy conformer, a full geometry optimization and frequency calculation would be performed. This would yield key data such as bond lengths, bond angles, and vibrational frequencies. Further analysis would provide insights into the electronic properties.

Molecular Dynamics Simulations

To understand the behavior of this compound in a biological environment, molecular dynamics (MD) simulations in a solvent, such as water, would be conducted. These simulations provide insights into the molecule's solvation, flexibility, and potential interactions with biological macromolecules.

Hypothetical Computational Results

The following sections present illustrative data that would be expected from the computational studies outlined above.

Structural Parameters

The optimized geometry of the lowest energy conformer of this compound would be determined. Table 2 summarizes hypothetical key geometric parameters.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.47 | - |

| C2-C3 | 1.52 | - |

| C3-C4 | 1.54 | - |

| C1≡N | 1.16 | - |

| C2=O | 1.21 | - |

| C4-F (avg) | 1.35 | - |

| N≡C1-C2 | - | 179.5 |

| C1-C2=O | - | 118.0 |

| C3-C2=O | - | 119.0 |

| C2-C3-C4 | - | 112.0 |

| F-C4-F (avg) | - | 108.5 |

Electronic Properties

Analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions. Table 3 presents hypothetical electronic properties.

| Property | Value |

| Dipole Moment | 3.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Mulliken Atomic Charges | |

| C1 | +0.15 |

| N | -0.20 |

| C2 | +0.55 |

| O | -0.45 |

| C3 | -0.10 |

| C4 | +0.70 |

| F (avg) | -0.22 |

Vibrational Frequencies

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) spectra. Table 4 lists some of the characteristic hypothetical vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C≡N stretch | 2250 | Medium |

| C=O stretch | 1750 | Strong |

| C-F symmetric stretch | 1150 | Strong |

| C-F asymmetric stretch | 1280 | Strong |

| CH₂ wag | 1420 | Medium |

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of this compound are prerequisites for any experimental validation.

Hypothetical Synthesis Protocol

A plausible synthesis route for this compound is the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724).

Materials:

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in an ice bath, and a solution of ethyl trifluoroacetate and acetonitrile in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups (C≡N, C=O, C-F).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Caption: A typical workflow for the computational study of a small molecule.

Caption: Hypothetical mechanism of action as a DNA-binding anticancer agent.

Conclusion and Future Directions

The theoretical and computational study of this compound, as outlined in this guide, would provide invaluable insights into its physicochemical properties and potential as a drug candidate. Future work should focus on performing these calculations and validating them with experimental data. Furthermore, computational docking and molecular dynamics simulations of its interaction with specific biological targets, such as DNA or relevant enzymes, could elucidate its mechanism of action and pave the way for the design of more potent and selective analogs. The continued synergy between computational and experimental approaches will be paramount in advancing our understanding and application of such fluorinated compounds in drug discovery.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 4,4,4-Trifluoro-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group (CF₃), in particular, can significantly improve metabolic stability, binding affinity, and bioavailability. 4,4,4-Trifluoro-3-oxobutanenitrile, a versatile fluorinated building block, has emerged as a molecule of significant interest for the synthesis of novel heterocyclic compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the potential research areas for this compound, focusing on its application in the synthesis of bioactive pyrazoles and pyrimidines. We will explore its synthetic utility, present quantitative data on the biological activities of its derivatives, provide detailed experimental protocols, and visualize key synthetic pathways.

Core Chemical Properties and Synthesis

This compound is a reactive β-ketonitrile featuring a terminal trifluoromethyl group. This unique combination of functional groups makes it an ideal precursor for a variety of cyclization reactions.

Synthesis of this compound:

A common method for the preparation of this compound involves the Claisen condensation of ethyl trifluoroacetate (B77799) with acetonitrile (B52724) in the presence of a strong base like sodium hydride.